molecular formula C18H22N2O3S B4440209 N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide

N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide

Cat. No. B4440209
M. Wt: 346.4 g/mol
InChI Key: HHNXBJSKZQDSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide, commonly referred to as BAY 43-9006, is a small molecule inhibitor with potential anticancer properties. It was first developed by Bayer Pharmaceuticals and Onyx Pharmaceuticals in the early 2000s and has since undergone extensive scientific research for its potential therapeutic applications.

Mechanism of Action

BAY 43-9006 works by inhibiting several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. By blocking these pathways, BAY 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and modulation of the immune system. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

BAY 43-9006 has several advantages for use in lab experiments, including its small molecular weight, good solubility in water, and relatively low toxicity. However, it also has some limitations, including its instability in certain solvents and its potential to form reactive metabolites.

Future Directions

There are several future directions for research on BAY 43-9006, including:
1. Combination therapies: Investigating the potential of combining BAY 43-9006 with other anticancer agents to enhance its therapeutic effects.
2. Resistance mechanisms: Studying the mechanisms of resistance to BAY 43-9006 and developing strategies to overcome them.
3. New indications: Exploring the potential of BAY 43-9006 for the treatment of other types of cancer and non-cancerous diseases.
4. Structural modifications: Developing new analogs of BAY 43-9006 with improved pharmacological properties and reduced toxicity.
5. Biomarker discovery: Identifying biomarkers that can predict response to BAY 43-9006 and improve patient selection for treatment.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential anticancer properties, specifically as a treatment for advanced renal cell carcinoma and hepatocellular carcinoma. It has also shown promise as a treatment for other types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer.

properties

IUPAC Name

3-(benzenesulfonamido)-N-tert-butyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-10-11-14(17(21)19-18(2,3)4)12-16(13)20-24(22,23)15-8-6-5-7-9-15/h5-12,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNXBJSKZQDSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.